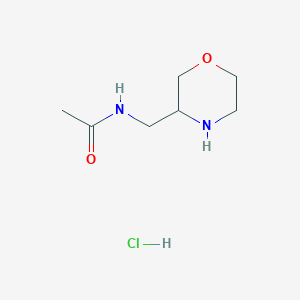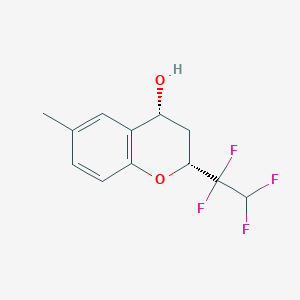
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL: is a chemical compound with the molecular formula C12H12F4O2 It is characterized by the presence of a chromane ring substituted with a methyl group and a tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromane derivatives.
Scientific Research Applications
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
6-Methylchromane-4-OL: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
2-(1,1,2,2-Tetrafluoroethyl)chromane-4-OL: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL is unique due to the presence of both the methyl and tetrafluoroethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12F4O2 |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C12H12F4O2/c1-6-2-3-9-7(4-6)8(17)5-10(18-9)12(15,16)11(13)14/h2-4,8,10-11,17H,5H2,1H3/t8-,10-/m1/s1 |
InChI Key |
WDESWGIPRGLKCM-PSASIEDQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(C(F)F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
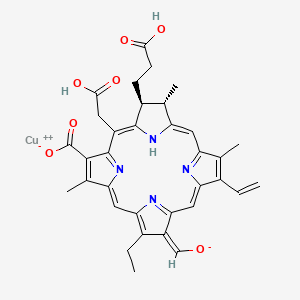
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
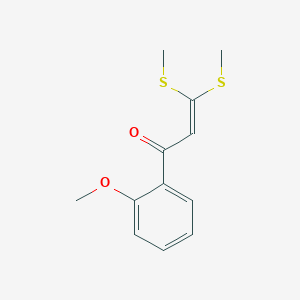
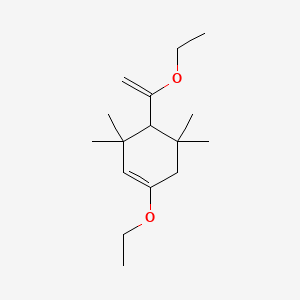

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
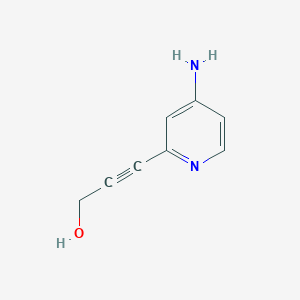

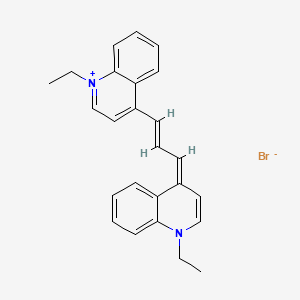
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
